

Application Notes and Protocols for Olivine-CO₂ Interaction in Batch Reactors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Olivin

Cat. No.: B1252735

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting batch reactor experiments to investigate the interaction between **olivine** and carbon dioxide. This information is crucial for researchers in the fields of carbon sequestration, geochemistry, and materials science.

Introduction

The carbonation of **olivine**, a magnesium iron silicate mineral, is a promising method for the geological sequestration of carbon dioxide (CO₂). This process mimics natural chemical weathering, converting gaseous CO₂ into stable carbonate minerals. Batch reactor experiments are fundamental for studying the kinetics and mechanisms of this reaction under controlled laboratory conditions. These studies are essential for optimizing the efficiency of carbon capture and storage technologies.

The primary reaction involves the dissolution of **olivine**, releasing magnesium ions, followed by the precipitation of magnesium carbonate:

- Olivine Dissolution: Mg₂SiO₄(s) + 4H⁺(aq) → 2Mg²⁺(aq) + H₄SiO₄(aq)
- Carbonate Precipitation: Mg²⁺(aq) + CO₂(aq) + H₂O(l) ⇌ MgCO₃(s) + 2H⁺(aq)

A key challenge in this process is the formation of a silica-rich passivation layer on the **olivine** surface, which can hinder the dissolution rate and, consequently, the overall carbonation efficiency[1][2]. Batch experiments allow for the systematic investigation of various parameters that influence these reactions.

Data Presentation: Summary of Experimental Parameters and Results

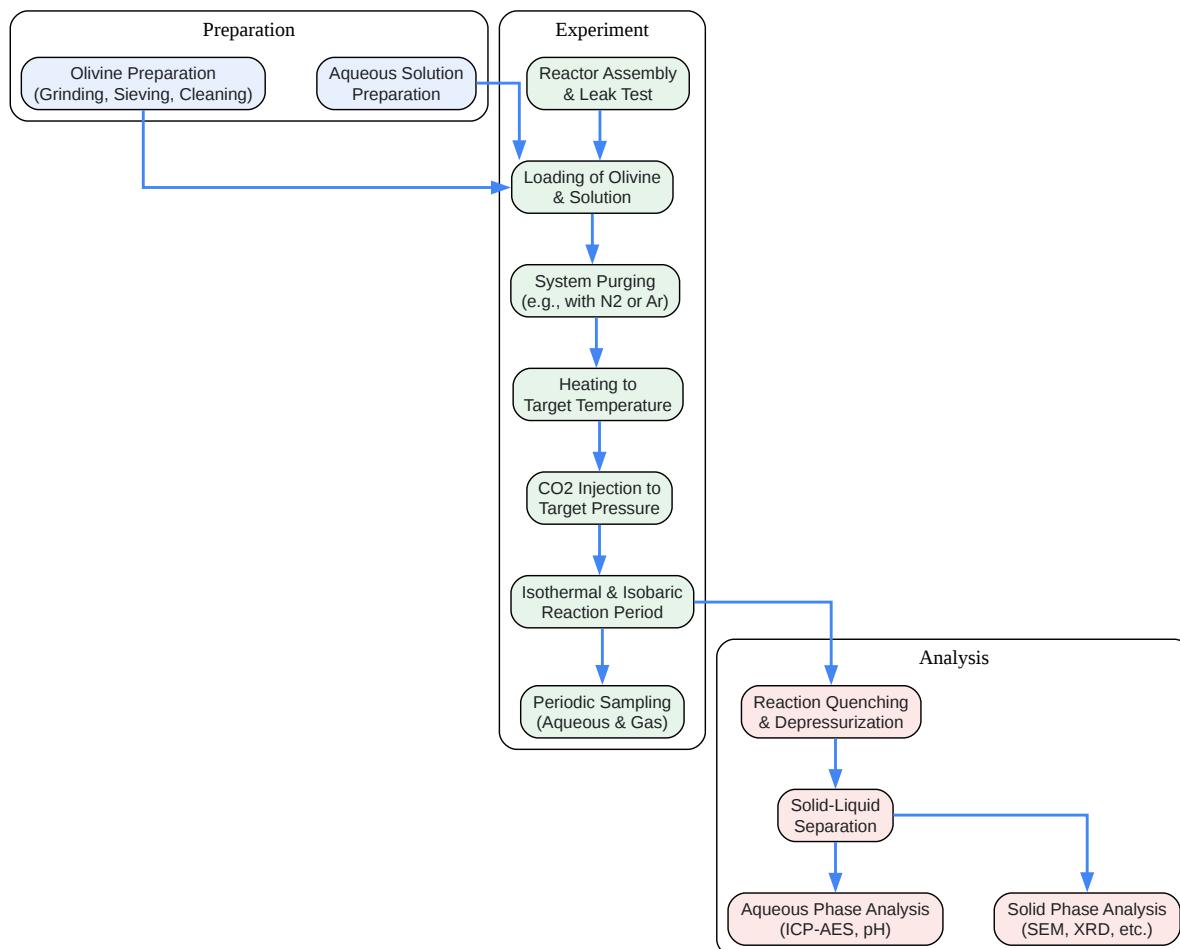
The following tables summarize quantitative data from various batch reactor experiments on **olivine**-CO₂ interaction, providing a comparative overview of experimental conditions and key findings.

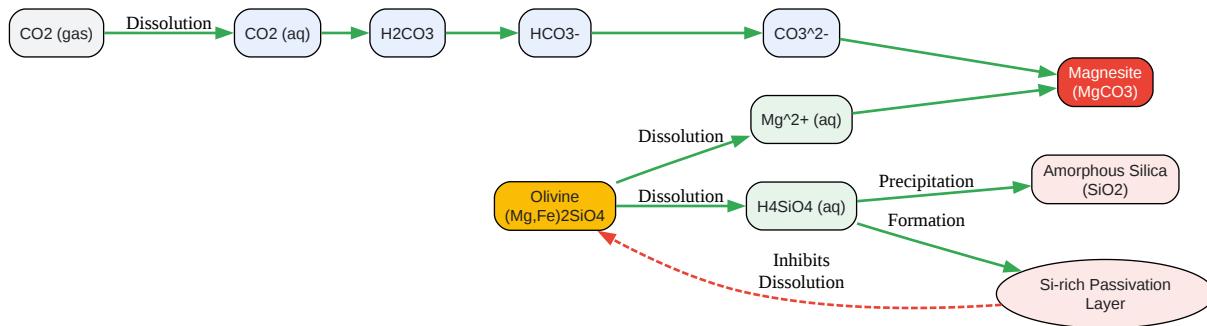
Table 1: Experimental Conditions for **Olivine** Carbonation in Batch Reactors

Study	Olivine Type	Particle Size (µm)	Temperature (°C)	pCO2 (bar)	Aqueous Solution	Reactor Type	Duration
Johnson et al. (2014)	For-rich (Fo92)	Not specified	60	100	0.5 M NaCl	Rocking autoclaves with gold cells	Up to 94 days
O'Connor et al. (2002)	Not specified	< 37	185	~150	1 M NaCl, 0.64 M NaHCO3	Not specified	Not specified
Peuble et al. (2015)	Olivine-rich basalt	Not specified	180	10	0.5 M NaHCO3	Reactive percolation	90 - 130 hours
Daval et al. (2011)	San Carlos olivine	< 40	90	100	0.1 M NaHCO3	Batch reactor	28 days
Miller et al. (2019)	Not specified	Not specified	50 - 200	Not specified	Seawater -like fluid	Synthetic fluid inclusion	Hours to weeks

Table 2: Key Quantitative Results from Olivine Carbonation Experiments

Study	Initial Olivine Dissolution Rate (mol cm ⁻² s ⁻¹)	Long-term Olivine Dissolution Rate (mol cm ⁻² s ⁻¹)	Magnesite Precipitation Rate (mol cm ⁻² s ⁻¹)	Extent of Carbonation	Key Observations
Johnson et al. (2014)	$9.50 \pm 0.10 \times 10^{-11}$ (at 1 h)	$1.69 \pm 0.23 \times 10^{-12}$ (10-70 days)	$> 1.40 \times 10^{-13}$	Up to 7 mol% olivine converted in 94 days	Formation of a Si-rich surface layer slows dissolution. [1] [2]
O'Connor et al. (2002)	Not specified	Not specified	Not specified	Not specified	Reaction is optimized at 185-200 °C. [3] [4]
Peuble et al. (2015)	Not specified	Not specified	Not specified	Bulk carbonation rates of 4 to 7×10^{-8} s ⁻¹	Carbonation is higher with increased injection rates. [5]
Daval et al. (2011)	Not specified	Not specified	Not specified	Not specified	A Si-rich passivating layer forms on the olivine surface.
Miller et al. (2019)	Not specified	Not specified	Not specified	Reaction rates (log J) from -8.4 at 50°C to -4.7 at 200°C	Magnesite formation observed within hours at $\geq 100^\circ\text{C}$. [6]


Experimental Protocols


This section provides detailed methodologies for conducting batch reactor experiments for **olivine**-CO₂ interaction.

Materials and Equipment

- Reactants:
 - Olivine of known composition (e.g., forsterite content) and particle size.
 - Deionized water or a specific aqueous solution (e.g., NaCl, NaHCO₃).
 - High-purity CO₂ gas.
- Equipment:
 - High-pressure, high-temperature batch reactor (e.g., stirred autoclave, rocking autoclave).
 - Temperature and pressure controllers.
 - Vacuum pump.
 - Syringe pump for fluid injection.
 - Sampling system for aqueous and gas phases.
 - Analytical instruments:
 - Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) for aqueous phase elemental analysis.
 - Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) for solid phase characterization.
 - X-Ray Diffraction (XRD) for mineralogical analysis of solid products.
 - Raman Spectrometer for in-situ monitoring of reactions.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sccs.stanford.edu [sccs.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Review of Olivine Carbonation Kinetics: Reactivity Trends, Mechanistic Insights, and Research Frontiers | Journal Article | PNNL [pnnl.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthetic Fluid Inclusions XXIV. In situ Monitoring of the Carbonation of Olivine Under Conditions Relevant to Carbon Capture and Storage Using Synthetic Fluid Inclusion Micro-Reactors: Determination of Reaction Rates [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Olivine- CO_2 Interaction in Batch Reactors]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1252735#batch-reactor-experiments-for-olivine-co2-interaction>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com